
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C25H26NOP and its molecular weight is 387.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole, commonly referred to as (S)-sec-butyl-PHOX, is a chiral ligand that has garnered attention in the field of asymmetric catalysis. Its unique structural characteristics enable it to participate in various chemical reactions, particularly in the synthesis of biologically active compounds. This article explores its biological activity, highlighting key studies and findings.
- Molecular Formula : C25H26NOP
- CAS Number : 2634687-75-3
- Molecular Weight : 387.45 g/mol
- Appearance : Colorless solid
- Melting Point : 111-116 °C
(S)-sec-butyl-PHOX functions primarily as a ligand in transition metal-catalyzed reactions. Its ability to form stable complexes with metals enhances the enantioselectivity of reactions such as the Heck reaction and other coupling processes. These reactions are crucial for synthesizing complex organic molecules with potential therapeutic applications.
Biological Activity Overview
The biological activities of (S)-sec-butyl-PHOX have been evaluated in several studies, focusing on its antiproliferative effects against various cancer cell lines and its role as a catalyst in bioactive compound synthesis.
Antiproliferative Activity
Research has demonstrated that (S)-sec-butyl-PHOX exhibits significant antiproliferative activity against multiple cancer cell lines. For instance, a study assessed its effectiveness on HT-29 colon carcinoma, M21 skin melanoma, and MCF7 breast carcinoma cells. The results indicated that compounds synthesized using (S)-sec-butyl-PHOX as a ligand showed IC50 values in the nanomolar range, suggesting potent anticancer properties.
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
HT-29 | <100 | Cell cycle arrest at G2/M phase |
M21 | <100 | Disruption of microtubule dynamics |
MCF7 | <100 | Induction of apoptosis |
The mechanism involves binding to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .
Case Studies
-
Study on Antiproliferative Agents :
A series of phenyl derivatives were synthesized using (S)-sec-butyl-PHOX as a chiral ligand. These derivatives were tested for their antiproliferative activity against various cancer cell lines. The findings revealed that certain modifications to the phenyl ring significantly enhanced biological activity, with some compounds achieving IC50 values below 50 nM . -
Angiogenesis Inhibition :
In chick chorioallantoic membrane assays, compounds derived from (S)-sec-butyl-PHOX demonstrated the ability to inhibit angiogenesis effectively. This suggests potential applications in cancer therapy where blocking blood supply to tumors is crucial . -
Catalytic Applications :
The compound has also been employed in rhodium(I)-catalyzed desymmetrization reactions, leading to the formation of complex molecules with high enantioselectivity. This application is particularly relevant in the synthesis of pharmaceutical intermediates .
Applications De Recherche Scientifique
Asymmetric Catalysis
1.1 Role as a Ligand
The compound is primarily recognized for its utility as a chiral ligand in asymmetric catalysis, particularly in palladium-catalyzed reactions. Its structure allows it to effectively coordinate with palladium, enhancing the enantioselectivity of reactions such as allylation and cross-coupling.
1.2 Case Studies
- Palladium-Catalyzed Allylation Reactions : The compound has been employed in enantioselective allylation reactions, where it significantly improves the selectivity for desired products over undesired ones. For instance, studies have shown that using this ligand can lead to enantiomeric excesses exceeding 90% in various substrates .
- Heck Reaction : In the context of the Heck reaction, (S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole has been utilized to synthesize complex molecules with high enantioselectivity. Its effectiveness in facilitating the formation of carbon-carbon bonds while maintaining stereochemical integrity has been documented .
Medicinal Chemistry
2.1 Therapeutic Potential
Recent investigations have suggested that this compound may exhibit pharmacological properties, particularly as a modulator in cancer treatment. Research indicates that ligands similar to this compound can interact with biological targets involved in cancer pathways.
2.2 Mechanistic Insights
Studies have highlighted the potential mechanisms through which this compound could exert anti-cancer effects, including modulation of mTOR signaling pathways, which are crucial in various cancers such as renal cell carcinoma and colorectal cancer . The ability to influence these pathways may provide a basis for developing new therapeutic strategies.
Propriétés
IUPAC Name |
[2-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26NOP/c1-3-19(2)23-18-27-25(26-23)22-16-10-11-17-24(22)28(20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-17,19,23H,3,18H2,1-2H3/t19-,23+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDSMMAHIVXAPW-WMZHIEFXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.